3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-21-15-7-6-11(9-16(15)22-2)12-10-13(14-5-4-8-23-14)18(17-12)24(3,19)20/h4-9,13H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJZEPNXCMBKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer effects, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C14H16N2O4S
- Molecular Weight : 304.35 g/mol
- CAS Number : 677299-77-3
The structure includes a pyrazole ring substituted with a dimethoxyphenyl group and a furan moiety, contributing to its biological activity.
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that compounds similar to This compound showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM when compared to standard drugs like dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Test Compound | 85% | 93% |
| Dexamethasone | 76% | 86% |
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. One study reported that related pyrazole derivatives exhibited promising activity against E. coli and Staphylococcus aureus, suggesting that the furan and methoxy groups enhance the antimicrobial efficacy .
Anticancer Properties
Preliminary investigations into the anticancer activity of pyrazole derivatives have indicated that they may inhibit the proliferation of cancer cell lines. A specific study observed that certain pyrazole compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways, although further research is needed to establish the efficacy of this particular compound .
The biological activities of This compound are believed to stem from its ability to interact with various molecular targets:
- Inflammatory Pathways : By inhibiting key cytokines such as TNF-α and IL-6.
- Microbial Targets : Disruption of bacterial cell wall synthesis or function.
- Cancer Cell Pathways : Inducing apoptosis through caspase activation.
Case Studies
- Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory activity in vivo. The results indicated significant reductions in edema in carrageenan-induced models, demonstrating the potential therapeutic applications of these compounds .
- Antimicrobial Evaluation : In vitro tests against Bacillus subtilis and Aspergillus niger showed that certain derivatives had minimum inhibitory concentrations comparable to established antibiotics, indicating a strong potential for development into new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazoline derivatives are widely studied for their diverse pharmacological and material science applications. Below is a detailed comparison of the target compound with structurally or functionally analogous molecules.
Substituent Effects on Structural and Electronic Properties
- 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (): This compound replaces the furan-2-yl and methylsulfonyl groups with a 2-fluorophenyl and phenyl group, respectively. Molecular docking studies suggest that the 3,4-dimethoxyphenyl group enhances binding affinity to therapeutic targets like monoamine oxidase (MAO) enzymes .
5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole ():
A DFT study revealed that the 4-chlorophenyl substituent increases dipole moments (3.78 Debye) compared to the target compound’s furan-2-yl group. The chlorophenyl group also stabilizes the molecule through C–Cl⋯π interactions, which are absent in the furan-containing analog .5-Phenyl-1-(4-(trifluoromethyl)benzoyl)-4,5-dihydro-1H-pyrazole ():
The trifluoromethylbenzoyl group introduces strong electron-withdrawing effects, contrasting with the methylsulfonyl group in the target compound. This substitution significantly increases hydrophobicity (LogP = 1.62) and may enhance blood-brain barrier penetration .
Crystallographic and Solid-State Properties
- Halogen-Substituted Analogs (): Chloro (compound 4) and bromo (compound 5) derivatives exhibited isostructural crystal packing with slight adjustments due to halogen size differences.
Data Tables
Table 1: Structural and Biological Comparison of Selected Pyrazolines
Table 2: Crystallographic Parameters of Halogenated Analogs vs. Target Compound
| Parameter | Chloro Derivative (4) | Bromo Derivative (5) | Target Compound (Methylsulfonyl) |
|---|---|---|---|
| Space Group | P 1 | P 1 | Not reported |
| Intermolecular Contacts | C–Cl⋯π | C–Br⋯π | Potential S=O⋯H bonds |
| Packing Efficiency | High | High | Likely lower due to bulkier group |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
